

Application Notes and Protocols: Synthesis of Neopentyl 4-bromobenzenesulfonate

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Compound of Interest

Compound Name: Neopentyl 4-bromobenzenesulfonate

Cat. No.: B173541

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Abstract

This document provides a detailed experimental protocol for the synthesis of **Neopentyl 4-bromobenzenesulfonate**. This procedure is intended for researchers and scientists in the fields of organic chemistry and drug development. The synthesis involves the reaction of neopentyl alcohol with 4-bromobenzenesulfonyl chloride in the presence of pyridine. The protocol includes a step-by-step methodology, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Neopentyl 4-bromobenzenesulfonate is a sulfonate ester that can serve as a useful intermediate in organic synthesis. Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, making them valuable precursors for the introduction of various functional groups.^{[1][2][3]} This protocol details a reliable method for the preparation of **Neopentyl 4-bromobenzenesulfonate** from commercially available starting materials.

Reaction Scheme

The overall reaction for the synthesis of **Neopentyl 4-bromobenzenesulfonate** is depicted below:

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of sulfonate esters.^[4]

3.1 Materials and Equipment

- Reactants:
 - 4-bromobenzenesulfonyl chloride (MW: 255.50 g/mol)
 - Neopentyl alcohol (MW: 88.15 g/mol , density: 0.812 g/mL)
 - Pyridine (anhydrous)
- Work-up and Purification Reagents:
 - Saturated aqueous sodium bicarbonate (NaHCO_3) solution
 - 0.05 N aqueous hydrochloric acid (HCl)
 - Brine (saturated aqueous NaCl solution)
 - Ethyl acetate (EtOAc)
 - Hexanes
 - Dichloromethane (CH_2Cl_2)
 - Sodium sulfate (Na_2SO_4 , anhydrous)
 - Silica gel (for flash column chromatography)
- Equipment:
 - Round bottom flask
 - Magnetic stirrer and stir bar
 - Separatory funnel
 - Rotary evaporator

- Flash chromatography setup
- Standard laboratory glassware

3.2 Procedure

- Reaction Setup: To a round bottom flask, add 4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol) and pyridine (30 mL).[4]
- Addition of Alcohol: While stirring at ambient temperature, add neopentyl alcohol (1.39 mL, 12.91 mmol) to the reaction mixture.[4]
- Reaction: Allow the reaction to stir overnight at ambient temperature.[4]
- Quenching: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Perform the extraction three times for optimal recovery.
- Washing: Combine the organic extracts and wash sequentially with:
 - Saturated aqueous sodium bicarbonate
 - 0.05 N aqueous hydrochloric acid
 - Brine[4]
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.[4]
- Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a 30%-50% gradient of dichloromethane in hexanes.[4]
- Product Isolation: Collect the fractions containing the desired product and concentrate the solvent to yield **Neopentyl 4-bromobenzenesulfonate** as the final product. The reported yield for this procedure is 85% (2.24 g).[4]

Data Presentation

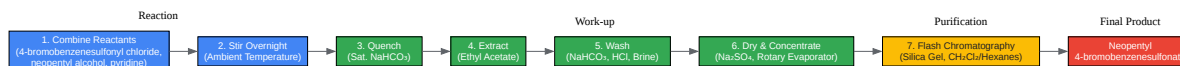
The following table summarizes the quantitative data for the synthesis of **Neopentyl 4-bromobenzenesulfonate**.

Parameter	Value
Reactants	
4-bromobenzenesulfonyl chloride	2.20 g (8.61 mmol)
Neopentyl alcohol	1.39 mL (12.91 mmol)
Pyridine (solvent)	30 mL
Reaction Conditions	
Temperature	Ambient
Reaction Time	Overnight
Purification	
Technique	Flash Column Chromatography
Stationary Phase	Silica Gel
Mobile Phase	30%-50% Gradient of CH ₂ Cl ₂ in Hexanes
Product	
Product Name	Neopentyl 4-bromobenzenesulfonate
Molecular Formula	C ₁₁ H ₁₅ BrO ₃ S
Molecular Weight	307.21 g/mol
Yield	2.24 g (85%)

Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **Neopentyl 4-bromobenzenesulfonate**.



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Caption: Workflow for the synthesis of **Neopentyl 4-bromobenzenesulfonate**.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
- Pyridine is a flammable and toxic liquid. Handle with care.
- 4-bromobenzenesulfonyl chloride is corrosive and moisture-sensitive.
- Hydrochloric acid is corrosive. Handle with appropriate care.

Conclusion

This protocol provides a straightforward and high-yielding method for the synthesis of **Neopentyl 4-bromobenzenesulfonate**. The detailed procedure and purification steps should allow for the reliable preparation of this compound for further use in chemical research and development.

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